molecular formula C13H11ClN2O2 B6390074 2-Amino-5-(3-chloro-5-methylphenyl)pyridine-4-carboxylic acid CAS No. 1261983-93-0

2-Amino-5-(3-chloro-5-methylphenyl)pyridine-4-carboxylic acid

Cat. No.: B6390074
CAS No.: 1261983-93-0
M. Wt: 262.69 g/mol
InChI Key: MWLVCFNWHJKODW-UHFFFAOYSA-N
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Description

2-Amino-5-(3-chloro-5-methylphenyl)pyridine-4-carboxylic acid is an organic compound that features a pyridine ring substituted with an amino group, a carboxylic acid group, and a 3-chloro-5-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-chloro-5-methylphenyl)pyridine-4-carboxylic acid typically involves the reaction of 2-Amino-3-methylbenzoic acid with N-chlorosuccinimide in the presence of a solvent like dimethylformamide (DMF). The reaction proceeds with good regioselectivity, likely due to the strong electron-donating effect of the amino group, which directs the chlorination to the para position relative to the amino group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-chloro-5-methylphenyl)pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the amino and carboxylic acid groups.

    Coupling Reactions: The aromatic rings can participate in coupling reactions, forming more complex structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, chlorination reactions yield chlorinated derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2-Amino-5-(3-chloro-5-methylphenyl)pyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-chloro-5-methylphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The amino group and carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. The chlorinated aromatic ring can also participate in hydrophobic interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a carboxylic acid group on the pyridine ring, along with the chlorinated aromatic ring, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-amino-5-(3-chloro-5-methylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-7-2-8(4-9(14)3-7)11-6-16-12(15)5-10(11)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLVCFNWHJKODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=CN=C(C=C2C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687633
Record name 2-Amino-5-(3-chloro-5-methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261983-93-0
Record name 4-Pyridinecarboxylic acid, 2-amino-5-(3-chloro-5-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261983-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-(3-chloro-5-methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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